N-[2-(4-methoxyphenyl)-4-oxo-4H-chromen-6-yl]pyridine-3-carboxamide N-[2-(4-methoxyphenyl)-4-oxo-4H-chromen-6-yl]pyridine-3-carboxamide
Brand Name: Vulcanchem
CAS No.: 923686-86-6
VCID: VC6032468
InChI: InChI=1S/C22H16N2O4/c1-27-17-7-4-14(5-8-17)21-12-19(25)18-11-16(6-9-20(18)28-21)24-22(26)15-3-2-10-23-13-15/h2-13H,1H3,(H,24,26)
SMILES: COC1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C=CC(=C3)NC(=O)C4=CN=CC=C4
Molecular Formula: C22H16N2O4
Molecular Weight: 372.38

N-[2-(4-methoxyphenyl)-4-oxo-4H-chromen-6-yl]pyridine-3-carboxamide

CAS No.: 923686-86-6

Cat. No.: VC6032468

Molecular Formula: C22H16N2O4

Molecular Weight: 372.38

* For research use only. Not for human or veterinary use.

N-[2-(4-methoxyphenyl)-4-oxo-4H-chromen-6-yl]pyridine-3-carboxamide - 923686-86-6

Specification

CAS No. 923686-86-6
Molecular Formula C22H16N2O4
Molecular Weight 372.38
IUPAC Name N-[2-(4-methoxyphenyl)-4-oxochromen-6-yl]pyridine-3-carboxamide
Standard InChI InChI=1S/C22H16N2O4/c1-27-17-7-4-14(5-8-17)21-12-19(25)18-11-16(6-9-20(18)28-21)24-22(26)15-3-2-10-23-13-15/h2-13H,1H3,(H,24,26)
Standard InChI Key KAKIPYCUBVEIIF-UHFFFAOYSA-N
SMILES COC1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C=CC(=C3)NC(=O)C4=CN=CC=C4

Introduction

Chemical Structure and Nomenclature

The compound’s systematic name, N-[2-(4-methoxyphenyl)-4-oxo-4H-chromen-6-yl]pyridine-3-carboxamide, reflects its intricate architecture (Figure 1). It features:

  • A 4H-chromen-4-one core (chromone), a bicyclic system with a benzopyran skeleton.

  • A 4-methoxyphenyl substituent at position 2 of the chromone ring.

  • A pyridine-3-carboxamide group at position 6, linked via an amide bond.

Table 1: Key Physicochemical Properties (Inferred from Analogous Compounds )

PropertyValue
Molecular FormulaC₂₂H₁₇N₂O₄
Molecular Weight385.39 g/mol
logP (Octanol-Water)~2.1 (Predicted)
Hydrogen Bond Donors2 (Amide NH, Chromone carbonyl)
Hydrogen Bond Acceptors5 (Amide O, Pyridine N, Methoxy O)
Topological Polar Surface Area89.5 Ų

The presence of electron-donating methoxy groups and hydrogen-bonding motifs suggests moderate solubility in polar aprotic solvents (e.g., DMSO) and potential bioavailability challenges .

Synthesis and Characterization

Synthetic Pathways

The synthesis of chromone-carboxamide hybrids typically involves multi-step reactions:

  • Chromone Core Formation: Condensation of substituted phenols with β-ketoesters or malononitrile derivatives under acidic or basic conditions . For example, [(6-methyl-4-oxo-4H-chromen-3-yl)methylene]malononitrile serves as a precursor in analogous syntheses .

  • Introduction of the 4-Methoxyphenyl Group: Electrophilic aromatic substitution or Suzuki-Miyaura coupling at position 2 of the chromone .

  • Carboxamide Functionalization: Reaction of 6-aminochromone intermediates with pyridine-3-carbonyl chloride or activation via carbodiimide-mediated coupling .

Key Reaction (Hypothetical Pathway):

  • Chromone Formation:
    Resorcinol+Ethyl acetoacetateH2SO47-Hydroxy-4-methylcoumarin\text{Resorcinol} + \text{Ethyl acetoacetate} \xrightarrow{H_2SO_4} \text{7-Hydroxy-4-methylcoumarin}

  • Methoxyphenyl Substitution:
    7-Hydroxy-4-methylcoumarin+4-MethoxybenzaldehydeAlCl32-(4-Methoxyphenyl)-4-methylchromone\text{7-Hydroxy-4-methylcoumarin} + \text{4-Methoxybenzaldehyde} \xrightarrow{\text{AlCl}_3} \text{2-(4-Methoxyphenyl)-4-methylchromone}

  • Carboxamide Coupling:
    6-Amino-2-(4-methoxyphenyl)chromone+Pyridine-3-carbonyl chlorideDIPEATarget Compound\text{6-Amino-2-(4-methoxyphenyl)chromone} + \text{Pyridine-3-carbonyl chloride} \xrightarrow{\text{DIPEA}} \text{Target Compound}

Spectroscopic Characterization

  • IR Spectroscopy: Expected peaks include ν(C=O) at ~1680 cm⁻¹ (chromone carbonyl), ν(N-H) at ~3300 cm⁻¹ (amide), and ν(C-O-C) at ~1250 cm⁻¹ (methoxy) .

  • ¹H NMR: Distinct signals for methoxy protons (~3.8 ppm), chromone H-5 (singlet at ~6.3 ppm), and amide NH (~10.2 ppm) .

  • Mass Spectrometry: Molecular ion peak at m/z 385.39 (C₂₂H₁₇N₂O₄⁺) .

Biological Activities and Mechanisms

Anti-Inflammatory Activity

N-(4-aryl-thiazolyl)pyridine carboxamides inhibit cyclooxygenase-2 (COX-2) and reduce prostaglandin E₂ synthesis, with IC₅₀ values <10 µM in murine models . The methoxyphenyl group in the target compound could further modulate COX-2 selectivity via hydrophobic interactions.

Anticancer Prospects

Chromones interfere with kinase signaling (e.g., EGFR, VEGFR) and induce apoptosis in cancer cells . Molecular docking studies suggest that the pyridine-3-carboxamide moiety may bind to ATP pockets in kinases, akin to gefitinib .

Pharmacokinetic and Toxicity Considerations

  • Absorption/Distribution: Moderate logP (~2.1) implies reasonable membrane permeability but potential P-glycoprotein efflux .

  • Metabolism: Likely hepatic oxidation via CYP3A4, with O-demethylation of the methoxy group .

  • Toxicity: Chromone analogs generally show low acute toxicity (LD₅₀ >500 mg/kg in rodents), but long-term studies are lacking .

Applications and Future Directions

Therapeutic Applications

  • Antimicrobial Agents: Combating multidrug-resistant pathogens.

  • Anti-Inflammatory Drugs: Targeting chronic inflammatory diseases (e.g., rheumatoid arthritis).

  • Oncology: Adjuvant therapy in EGFR-driven cancers.

Research Priorities

  • Synthesis Optimization: Improving yield via microwave-assisted or flow chemistry .

  • In Vivo Studies: Evaluating bioavailability and efficacy in animal models.

  • Structure-Activity Relationships (SAR): Modifying the pyridine ring (e.g., introducing fluorine) to enhance potency .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator